sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate
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Overview
Description
Quercetin . Quercetin is a flavonoid, a type of polyphenolic compound found in many fruits, vegetables, leaves, and grains. It is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plant materials such as onions, apples, and berries. The plant material is typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography.
Industrial Production Methods
In industrial settings, quercetin is often produced through the extraction from plant sources on a large scale. The process involves the use of large extraction tanks, where the plant material is mixed with solvents. The mixture is then filtered, and the solvent is evaporated to obtain a concentrated extract. The extract is further purified and crystallized to obtain pure quercetin.
Chemical Reactions Analysis
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quercetin quinone.
Reduction: Quercetin can be reduced to form dihydroquercetin.
Substitution: Quercetin can undergo substitution reactions, such as the formation of quercetin glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include sugars and acids for glycosylation reactions.
Major Products
Oxidation: Quercetin quinone.
Reduction: Dihydroquercetin.
Substitution: Quercetin glycosides.
Scientific Research Applications
Quercetin has a wide range of scientific research applications, including:
Chemistry: Used as a standard for antioxidant assays and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used as a natural colorant in food and beverages, and as an ingredient in dietary supplements and cosmetics.
Mechanism of Action
Quercetin exerts its effects through various mechanisms, including:
Antioxidant Activity: Quercetin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Quercetin inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Quercetin interferes with viral replication and entry into host cells.
Anticancer Activity: Quercetin induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Quercetin is similar to other flavonoids such as kaempferol, myricetin, and luteolin. it is unique in its strong antioxidant activity and wide range of biological effects.
Similar Compounds
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with similar antioxidant and anticancer effects.
Luteolin: A flavonoid known for its anti-inflammatory and neuroprotective effects.
Quercetin stands out due to its extensive research and potential therapeutic applications across various fields.
Properties
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.